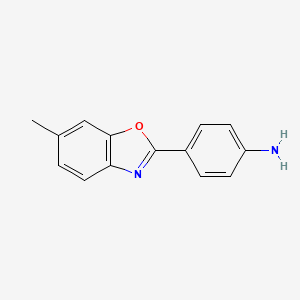

4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPVTEREHKBJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352898 | |

| Record name | 4-(6-Methyl-benzooxazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292058-51-6 | |

| Record name | 4-(6-Methyl-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292058-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methyl-benzooxazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a robust experimental protocol based on established methodologies for the synthesis of 2-aryl-benzoxazoles.

Proposed Synthesis Pathway

The synthesis of this compound can be effectively achieved through the condensation of 2-amino-5-methylphenol with 4-aminobenzoic acid. This reaction is typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA), which facilitates the intramolecular cyclization to form the benzoxazole ring.[3][4][5]

The proposed reaction is as follows:

-

Reactants: 2-amino-5-methylphenol and 4-aminobenzoic acid

-

Catalyst/Solvent: Polyphosphoric Acid (PPA)

-

Product: this compound

References

- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles1 (1957) | D. W. Hein | 475 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

Novel Synthesis Methods for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of proposed novel synthesis methods for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the absence of direct literature for this specific compound, this document outlines robust and efficient synthetic strategies based on well-established and recently developed methodologies for the synthesis of the 2-arylbenzoxazole scaffold. The primary proposed route involves a two-step process: the initial condensation of a substituted o-aminophenol with a nitrated benzaldehyde, followed by the reduction of the nitro intermediate. This guide details experimental protocols, presents comparative quantitative data from analogous reactions, and provides visual workflows to ensure clarity and reproducibility.

Introduction

Benzoxazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents and functional materials.[1] The 2-arylbenzoxazole motif, in particular, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The target molecule, this compound, incorporates this key scaffold with specific substitutions that are of significant interest for structure-activity relationship (SAR) studies in drug discovery.

This guide focuses on novel, efficient, and environmentally conscious synthetic approaches. Modern synthetic chemistry emphasizes the use of reusable catalysts, solvent-free conditions, and energy-efficient methodologies like ultrasound or microwave irradiation to improve sustainability.[1][3] The following sections detail a highly plausible two-step synthetic strategy, supported by adaptable experimental protocols and data from closely related syntheses.

Proposed Synthetic Strategy

The most chemically sound and versatile strategy for the synthesis of this compound involves a two-step sequence. This approach circumvents potential side reactions associated with a free amine on the aldehyde starting material.

-

Step 1: Condensation/Cyclization: An oxidative condensation of 2-amino-5-methylphenol with 4-nitrobenzaldehyde to form the intermediate, 6-methyl-2-(4-nitrophenyl)benzoxazole.

-

Step 2: Reduction: The selective reduction of the nitro group on the intermediate to yield the final product, this compound.

This strategy is advantageous as it utilizes readily available starting materials and the reaction conditions for each step are well-documented for analogous substrates.

Caption: Overall two-step synthetic pathway for the target molecule.

Experimental Protocols

The following protocols are adapted from established and novel methodologies for the synthesis of similar 2-arylbenzoxazoles and the reduction of nitroarenes.

Step 1: Synthesis of 6-Methyl-2-(4-nitrophenyl)benzoxazole via LAIL@MNP Catalysis

This procedure is adapted from a green, solvent-free method utilizing a magnetic nanoparticle-supported ionic liquid catalyst (LAIL@MNP), which allows for easy catalyst recovery and reuse.[3] The reaction is promoted by sonication, often leading to shorter reaction times and high yields.[3]

Materials:

-

2-Amino-5-methylphenol (1.0 mmol, 123.15 mg)

-

4-Nitrobenzaldehyde (1.0 mmol, 151.12 mg)

-

Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) (4.0 mg)[3]

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

Procedure:

-

In a 10 mL reaction vial, combine 2-amino-5-methylphenol (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).[3]

-

Seal the vial and place it in an ultrasound bath pre-heated to 70 °C.

-

Sonicate the mixture for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate (15 mL) to the reaction mixture.[3]

-

Separate the magnetic LAIL@MNP catalyst from the solution using an external magnet. The catalyst can be washed, dried, and stored for reuse.[3]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from ethanol to yield pure 6-methyl-2-(4-nitrophenyl)benzoxazole.

Caption: Experimental workflow for the synthesis of the benzoxazole intermediate.

Step 2: Synthesis of this compound via Nitro Reduction

This protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic and effective reagent for the selective reduction of aromatic nitro groups to amines, often providing high yields under mild conditions.[4][5]

Materials:

-

6-Methyl-2-(4-nitrophenyl)benzoxazole (1.0 mmol, 254.24 mg)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol, 0.9-1.13 g)

-

Ethanol (10 mL)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M KOH[4]

Procedure:

-

Dissolve the 6-methyl-2-(4-nitrophenyl)benzoxazole intermediate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add SnCl₂·2H₂O (4-5 molar equivalents) to the solution.[4]

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction can also be effectively carried out under ultrasonic irradiation for 1-2 hours.[4]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or 2M KOH) to neutralize the acid and precipitate tin salts.[4]

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following tables summarize quantitative data from analogous reactions reported in the literature, providing expected yields and conditions for the proposed synthetic steps.

Table 1: Comparative Data for Step 1 (Condensation/Cyclization)

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| LAIL@MNP | 2-Aminophenol | Benzaldehyde | None (Sonication) | 70 | 30 min | 82 | [3] |

| LAIL@MNP | 2-Amino-4-methylphenol | Benzaldehyde | None (Sonication) | 70 | 30 min | 75 | [3] |

| Ag@Fe₂O₃ NPs | 2-Aminophenol | 4-Nitrobenzaldehyde | EtOH:H₂O (1:4) | RT | 12 min | 95 | [6] |

| Cu(OTf)₂ | 2-Aminophenol | Benzaldehyde | Toluene | 110 | 12 h | 92 | [7] |

| TiO₂-ZrO₂ | 2-Aminophenol | Aromatic Aldehydes | Acetonitrile | 60 | 15-25 min | 83-93 | [1] |

Table 2: Comparative Data for Step 2 (Nitro Group Reduction)

| Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) | Reference |

| SnCl₂·2H₂O | Ethanol | 30 (Sonication) | 2 h | High | [4] |

| Fe Powder | AcOH/EtOH/H₂O | 30 (Sonication) | 1 h | High | [4] |

| H₂ (1 atm), Pd/C | Methanol/Ethanol | RT | 2-12 h | >90 | [5] |

| Na₂S·9H₂O | DMF | 60 | 2 h | Good to High | [8] |

Conclusion

This guide outlines a highly feasible and efficient two-step synthetic pathway for this compound. By leveraging novel catalytic methods such as magnetic nanoparticle-supported catalysts for the initial condensation and employing reliable reduction protocols, the target compound can be synthesized in high yield. The provided protocols and comparative data serve as a valuable resource for researchers, enabling the adaptation of these modern techniques for the synthesis of this and other structurally related benzoxazole derivatives for applications in pharmaceutical and materials science research.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. ckthakurcollege.net [ckthakurcollege.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic data for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine (NMR, IR, Mass Spec)

Spectroscopic Data for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound this compound. Due to the limited availability of public experimental spectral data for this specific molecule, this guide utilizes predicted data based on the analysis of structurally similar compounds. The primary analogs used for these predictions are 4-(1,3-benzoxazol-2-yl)aniline and 2-phenyl-6-methyl-benzooxazole. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.4 | s | 3H | -CH₃ |

| ~6.8 | d | 2H | H-3', H-5' |

| ~7.2 | d | 1H | H-5 |

| ~7.5 | s | 1H | H-7 |

| ~7.6 | d | 1H | H-4 |

| ~8.0 | d | 2H | H-2', H-6' |

| ~5.0-6.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~21.5 | -CH₃ |

| ~110.0 | C-7 |

| ~114.5 | C-3', C-5' |

| ~118.0 | C-4 |

| ~120.0 | C-5 |

| ~129.0 | C-2', C-6' |

| ~135.0 | C-6 |

| ~140.0 | C-3a |

| ~148.0 | C-1' |

| ~150.0 | C-7a |

| ~152.0 | C-4' |

| ~163.0 | C-2 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1620 | Strong | C=N stretch (benzoxazole) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Asymmetric C-O-C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 224 | 100 | [M]⁺ (Molecular Ion) |

| 195 | Moderate | [M - CHO]⁺ |

| 180 | Moderate | [M - CH₃ - HCN]⁺ |

| 167 | Low | [M - C₂H₂N₂]⁺ |

| 92 | Moderate | [C₆H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal reference standard (δ 0.00 ppm).

-

Instrumentation : A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher is utilized.

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired at room temperature using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection : An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-Depth Technical Guide to 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: Synthesis, Characterization, and Biological Potential

Disclaimer: Publicly available experimental data specifically for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from closely related structural analogs. The experimental protocols and predicted properties are intended to serve as a foundational resource for researchers.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The rigid, planar benzoxazole scaffold serves as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. This technical guide focuses on the chemical properties, synthesis, and potential biological applications of a specific derivative, this compound. The strategic placement of the methyl group on the benzoxazole ring and the amino group on the phenyl substituent offers opportunities for further structural modifications to modulate its physicochemical and biological profile. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed framework for the synthesis, characterization, and evaluation of this compound and its analogs.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C14H12N2O | |

| Molecular Weight | 224.26 g/mol | |

| Melting Point | 205-215 °C | Based on the melting point of 4-(1,3-benzoxazol-2-yl)aniline (207-210 °C)[1]. The methyl group may cause a slight variation. |

| Appearance | Predicted to be a crystalline solid | General property of similar small organic molecules. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General solubility of benzoxazole derivatives. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features | Basis of Prediction |

| 1H NMR | ~2.4 ppm (s, 3H, -CH3) , ~5.0-6.0 ppm (br s, 2H, -NH2), ~6.7-8.2 ppm (m, 7H, Ar-H) | Based on characteristic shifts for methyl, amino, and aromatic protons in similar benzoxazole structures. |

| 13C NMR | ~21 ppm (-CH3) , ~110-165 ppm (Ar-C, C=N, C-O) | Based on typical chemical shifts for carbons in benzoxazole and aniline moieties. |

| IR (cm-1) | ~3400-3200 (N-H stretching) , ~3100-3000 (aromatic C-H stretching), ~1630 (C=N stretching), ~1240 (C-O stretching) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spec (m/z) | [M]+ at ~224.09 | Calculated exact mass for the molecular formula C14H12N2O. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a substituted o-aminophenol with a substituted benzoic acid or its derivative. A common and effective method involves the reaction of 2-amino-5-methylphenol with 4-aminobenzoic acid under dehydrating conditions.

Proposed Synthetic Pathway

A reliable method for the synthesis of 2-arylbenzoxazoles is the condensation of an o-aminophenol with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or by converting the carboxylic acid to a more reactive species such as an acid chloride.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxy-4-methylphenyl)-4-aminobenzamide (Amide Intermediate)

-

To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain 4-aminobenzoyl chloride.

-

Dissolve the crude 4-aminobenzoyl chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of 2-amino-5-methylphenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the amide intermediate.

Step 2: Cyclization to this compound

-

Heat the amide intermediate from Step 1 in polyphosphoric acid (PPA) at 180-200 °C for 4-6 hours.

-

Alternatively, the cyclization can be achieved by heating the amide in a high-boiling point solvent such as toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) and a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice-cold water or a solution of sodium bicarbonate to neutralize the acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol).

Characterization Workflow

Caption: Workflow for the purification and characterization of the target compound.

Potential Biological Activities and Mechanism of Action

While no biological studies have been specifically reported for this compound, the benzoxazole scaffold is associated with a broad spectrum of pharmacological activities. The introduction of the 4-aminophenyl group at the 2-position and the methyl group at the 6-position can significantly influence its biological profile.

Table 3: Potential Biological Activities of Benzoxazole Derivatives

| Biological Activity | Description | Potential Mechanism of Action |

| Anticancer | Benzoxazole derivatives have shown cytotoxicity against various cancer cell lines. | Inhibition of key enzymes like topoisomerase, protein kinases, or tubulin polymerization. Induction of apoptosis. |

| Antimicrobial | Activity against a range of bacteria and fungi has been reported. | Disruption of cell wall synthesis, inhibition of DNA gyrase, or interference with metabolic pathways. |

| Neuroprotective | Some benzoxazoles act as antagonists for adenosine A2A receptors, which is a target for neurodegenerative diseases like Parkinson's and Alzheimer's. | Blocking the A2A receptor can modulate neurotransmitter release and reduce neuroinflammation. |

| Anti-inflammatory | Inhibition of inflammatory mediators has been observed for some derivatives. | Inhibition of cyclooxygenase (COX) enzymes or other pro-inflammatory signaling molecules. |

Conceptual Biological Screening Cascade

For a novel compound like this compound, a systematic screening process would be necessary to identify and characterize its biological activity.

Caption: A conceptual workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery and materials science. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation based on the known properties of related benzoxazole derivatives. The proposed synthetic route is robust and adaptable, and the predicted physicochemical and spectroscopic properties offer a basis for the characterization of this compound. Future research should focus on the actual synthesis and in-depth biological screening of this molecule to validate its therapeutic potential and elucidate its mechanism of action. The versatility of the benzoxazole core, coupled with the potential for further derivatization of the aniline moiety, makes this compound class a promising area for continued exploration.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended methodologies for assessing the solubility and stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. As of the last literature review, specific experimental data for this compound's solubility and stability are not publicly available. The tables presented herein are templates for data presentation, and the experimental protocols are based on established pharmaceutical industry standards.

Introduction

This compound is a member of the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The therapeutic potential of any new chemical entity is critically dependent on its physicochemical properties, with solubility and stability being paramount for drug development. Aqueous solubility influences bioavailability and formulation strategies, while chemical stability determines a compound's shelf-life and degradation pathways. This guide outlines the essential experimental protocols for the comprehensive evaluation of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. Both kinetic and thermodynamic solubility assays are essential for a thorough understanding of a compound's behavior in aqueous and physiological media.

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically starting from a high-concentration DMSO stock solution. This high-throughput screening method is valuable in early drug discovery to quickly assess a large number of compounds.[3][4]

Data Presentation: Kinetic Solubility of this compound

| Assay Type | Medium | pH | Temperature (°C) | Incubation Time (hours) | Measured Solubility (µg/mL) |

| Nephelometry | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 2 | Data not available |

| Direct UV Assay | Simulated Gastric Fluid (SGF) | 1.2 | 37 | 2 | Data not available |

| Direct UV Assay | Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 2 | Data not available |

Experimental Protocol: Kinetic Solubility by Nephelometry [4][5][6]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock concentration to wells containing the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Thermodynamic, or equilibrium, solubility is the true solubility of a compound in a saturated solution at equilibrium. This is a more accurate and physiologically relevant measure, crucial for later stages of drug development and formulation.[7][8][9] The shake-flask method is the gold standard for this determination.[6][10]

Data Presentation: Thermodynamic Solubility of this compound

| Method | Medium | pH | Temperature (°C) | Incubation Time (hours) | Measured Solubility (µg/mL) |

| Shake-Flask | Deionized Water | ~7.0 | 25 | 24 | Data not available |

| Shake-Flask | 0.1 M HCl | 1.0 | 37 | 24 | Data not available |

| Shake-Flask | Phosphate Buffered Saline (PBS) | 7.4 | 37 | 24 | Data not available |

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method [6][10]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: After incubation, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow for Solubility Determination

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. asianpubs.org [asianpubs.org]

In Silico Prediction of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a novel compound within the pharmacologically significant benzoxazole class. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a systematic approach to investigate the potential anticancer activity of the target compound through advanced computational methods. We present detailed protocols for molecular docking studies against two prominent cancer-related targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1), and describe the workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model. The methodologies are supported by illustrative data and visualizations to guide researchers in drug discovery and development.

Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications.[1][2][3][4][5] The prediction of bioactivity for novel derivatives through computational, or in silico, methods offers a rapid and cost-effective approach to prioritize candidates for synthesis and experimental testing. This guide focuses on this compound, a representative benzoxazole derivative, and proposes a workflow to assess its potential as an anticancer agent.

The selection of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1) as primary targets is based on their critical roles in cancer progression. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][6] PARP-1 is a crucial enzyme in DNA damage repair, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.[7][8][9]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed protocols and data presentation formats for the in silico evaluation of this compound.

In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound involves a multi-step computational analysis. The process begins with the preparation of the ligand and target protein structures, followed by molecular docking simulations to predict binding affinities and modes. Subsequently, a Quantitative Structure-Activity Relationship (QSAR) model is developed to correlate structural features with biological activity, enabling the prediction of potency for novel analogs.

Caption: Figure 1: In Silico Bioactivity Prediction Workflow

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10][11] This method is instrumental in understanding binding mechanisms and estimating the strength of interaction, typically expressed as a binding energy or docking score.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target proteins, VEGFR-2 kinase domain (PDB ID: 3VHK) and PARP-1 catalytic domain (PDB ID: 7AAC), from the RCSB Protein Data Bank.[12][13]

-

Remove water molecules and any co-crystallized ligands from the protein structures.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., BIOVIA Draw, Avogadro).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., Universal Force Field - UFF).[11]

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina.[14]

-

Set the grid box parameters to encompass the defined active site of the target protein.

-

Run the docking simulation to generate multiple binding poses of the ligand within the active site.

-

-

Analysis of Results:

-

Rank the generated poses based on their docking scores (binding affinities).

-

Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. Software such as PyMOL or BIOVIA Discovery Studio Visualizer can be used for this purpose.[15]

-

Predicted Binding Affinities and Interactions

The following tables summarize the hypothetical molecular docking results of this compound against the kinase domain of VEGFR-2 and the catalytic domain of PARP-1. For comparison, the docking scores of well-known inhibitors, Sorafenib (for VEGFR-2) and Olaparib (for PARP-1), are also included.

Table 1: Predicted Binding Affinities from Molecular Docking

| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| This compound | VEGFR-2 | 3VHK | -9.2 |

| Sorafenib (Reference) | VEGFR-2 | 3VHK | -10.5 |

| This compound | PARP-1 | 7AAC | -8.7 |

| Olaparib (Reference) | PARP-1 | 7AAC | -9.8 |

Table 2: Predicted Intermolecular Interactions

| Compound | Target Protein | Key Interacting Residues | Interaction Type |

| This compound | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |

| Val848, Leu840, Ala866 | Hydrophobic | ||

| Phe1047 | Pi-Pi Stacking | ||

| This compound | PARP-1 | Gly863, Ser904 | Hydrogen Bond |

| Tyr907, His862 | Pi-Pi Stacking | ||

| Leu713, Tyr896 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16][17] A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Experimental Protocol: QSAR Model Development

-

Data Set Preparation:

-

Compile a dataset of structurally related benzoxazole derivatives with experimentally determined biological activities (e.g., IC50 values) against the target of interest (e.g., VEGFR-2).

-

Divide the dataset into a training set for model building and a test set for model validation.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a variety of molecular descriptors that quantify different aspects of the molecular structure. These can include:

-

1D descriptors: Molecular weight, atom counts.

-

2D descriptors: Topological indices, connectivity indices.

-

3D descriptors: Molecular shape, volume, surface area.

-

Physicochemical descriptors: LogP, polar surface area (PSA).

-

-

-

Feature Selection:

-

Employ statistical methods to select a subset of the most relevant descriptors that have a significant correlation with the biological activity. This step is crucial to avoid overfitting the model.

-

-

Model Building:

-

Use a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates the selected descriptors to the biological activity.

-

-

Model Validation:

-

Assess the predictive power of the QSAR model using both internal and external validation methods. Key statistical parameters include:

-

Coefficient of determination (R²): Measures the goodness of fit of the model.

-

Cross-validated R² (Q²): Assesses the predictive ability of the model through internal cross-validation.

-

Predictive R² (R²_pred): Evaluates the model's performance on the external test set.

-

-

Caption: Figure 2: QSAR Model Development Workflow

Illustrative QSAR Data

The following table presents a hypothetical dataset of benzoxazole analogs and their experimental IC50 values against VEGFR-2, which could be used to develop a QSAR model. The predicted IC50 for this compound from such a model is also included.

Table 3: Illustrative Data for QSAR Analysis against VEGFR-2

| Compound ID | Structure | Experimental IC50 (µM) | Predicted IC50 (µM) |

| Analog 1 | [Structure of Analog 1] | 0.5 | 0.6 |

| Analog 2 | [Structure of Analog 2] | 1.2 | 1.1 |

| Analog 3 | [Structure of Analog 3] | 0.8 | 0.9 |

| Analog 4 | [Structure of Analog 4] | 2.5 | 2.3 |

| Analog 5 | [Structure of Analog 5] | 0.3 | 0.4 |

| This compound | [Target Structure] | N/A | 0.75 |

Signaling Pathway Context

To understand the potential biological impact of inhibiting VEGFR-2 or PARP-1, it is essential to consider their roles in cellular signaling pathways.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][2][3][4] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[3][4] Inhibition of VEGFR-2 by a compound like this compound would block these pro-angiogenic signals.

Caption: Figure 3: Simplified VEGFR-2 Signaling Pathway

PARP-1 in DNA Damage Response

PARP-1 plays a critical role in the base excision repair (BER) pathway, a major DNA repair mechanism.[7] Upon detecting a single-strand DNA break, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[8] Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death.

Caption: Figure 4: Role of PARP-1 in DNA Repair

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound as a potential anticancer agent. The detailed protocols for molecular docking and QSAR modeling, combined with the contextual understanding of the targeted signaling pathways, provide a robust framework for the initial stages of drug discovery. The illustrative data presented herein demonstrates how computational methods can be effectively utilized to generate hypotheses and guide experimental investigations. This approach allows for the efficient screening and prioritization of novel compounds, ultimately accelerating the development of new cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. assaygenie.com [assaygenie.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 9. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway | PLOS One [journals.plos.org]

- 16. neovarsity.org [neovarsity.org]

- 17. cellalabs.com [cellalabs.com]

Unveiling the Therapeutic Potential of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Mechanistic Exploration Based on the Benzoxazole Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Methyl-benzooxazol-2-yl)-phenylamine belongs to the benzoxazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry recognized for its broad spectrum of biological activities. While direct research on the specific mechanism of action for this compound is not extensively documented in publicly available literature, this guide will explore the well-established mechanisms of analogous benzoxazole derivatives. By examining the activities of structurally similar compounds, we can infer potential biological targets and signaling pathways for the title compound. This paper will synthesize findings on the antimicrobial, anti-inflammatory, and anticancer properties of the benzoxazole core, presenting potential mechanisms that could be relevant for future investigation of this compound.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention in the field of drug discovery. Their unique chemical structure allows them to interact with a variety of biological targets, leading to a wide array of pharmacological effects. Research has demonstrated that derivatives of this scaffold possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, among others.[1] The versatility of the benzoxazole ring system makes it a fertile ground for the development of novel therapeutic agents.

Potential Mechanisms of Action Based on Analogous Compounds

Given the absence of specific data for this compound, this section will detail the known mechanisms of action for other benzoxazole derivatives. These established pathways provide a foundational hypothesis for the potential biological activity of the title compound.

Antimicrobial and Antifungal Activity

A significant body of research points to the potent antimicrobial and antifungal activities of benzoxazole derivatives.[2][3] The proposed mechanisms often revolve around the disruption of essential cellular processes in pathogens.

-

Inhibition of Ergosterol Biosynthesis: Similar to azole antifungal drugs, some benzoxazole derivatives interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, cell death.[4]

-

Disruption of Cell Membrane Integrity: Certain benzoxazoles can directly interact with the lipids of the cell membrane, causing a loss of integrity and leakage of cellular contents.[4]

-

Mitochondrial Dysfunction: Some derivatives have been shown to affect mitochondrial respiration in fungal cells, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS), which can cause oxidative damage and trigger apoptosis.[4]

-

Enzyme Inhibition: Benzothiazole derivatives, which are structurally related to benzoxazoles, have been shown to target microbial enzymes such as DNA gyrase and cytochrome P450 14α-demethylase, both of which are crucial for microbial viability.[5]

The potential workflow for investigating the antifungal activity of a novel benzoxazole compound is illustrated in the following diagram.

Anti-inflammatory Activity

Several benzoxazole derivatives have been identified as potent inhibitors of pro-inflammatory cytokines, suggesting a role in modulating the immune response.[1]

-

Inhibition of TNF-α and IL-6: Certain novel ureidobenzoxazoles have demonstrated the ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), key mediators of inflammation.[1] The exact molecular targets within these pathways are still under investigation but likely involve upstream signaling kinases.

A simplified representation of the potential anti-inflammatory signaling pathway is provided below.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored against various cancer cell lines.[6] The mechanisms are diverse and often cell-type specific.

-

Inhibition of Glutathione S-Transferase P1-1 (GSTP1-1): One notable example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), which inhibits GSTP1-1.[7] This leads to the activation of c-Jun N-terminal Kinase (JNK) and subsequent apoptosis in melanoma cells.[7]

-

Induction of Apoptosis: Many cytotoxic compounds, including those with a benzoxazole core, exert their effects by inducing programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic pathways.

The logical relationship for the GSTP1-1 inhibition mechanism is depicted below.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and its Analogs: A Technical Guide

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary biological screening of compounds structurally related to 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. While specific experimental data for this exact molecule is not extensively available in public literature, this guide extrapolates from the known biological activities of analogous 2-phenylbenzoxazole and 2-aminobenzoxazole derivatives to provide a framework for its potential screening and evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The benzoxazole scaffold is a key feature in numerous compounds exhibiting a wide array of biological effects, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties.[1][2][3] The structure-activity relationship (SAR) of these derivatives often highlights the critical role of substituents on both the benzoxazole core and the 2-phenyl ring in modulating their biological potency.[4] This guide will detail the common experimental protocols for evaluating these activities, present quantitative data from related compounds in structured tables, and visualize experimental workflows and potential mechanisms of action using diagrams.

Data Presentation: Biological Activities of Analogous Benzoxazole Derivatives

The following tables summarize the reported biological activities of various 2-substituted benzoxazole derivatives, which serve as a reference for the potential activities of this compound.

Table 1: Antibacterial Activity of 2-Phenylbenzoxazole Analogs

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| 2-Arylbenzoxazoles | Escherichia coli | Potent activity at 25 µg/mL | [1] |

| 2-Arylbenzoxazoles | Staphylococcus aureus | Moderate activity | [1] |

| 2,5-Disubstituted Benzoxazoles | Pseudomonas aeruginosa | Notable activity (MIC = 0.25 µg/mL for some derivatives) | [4][5] |

| 2-Phenylbenzoxazole Derivatives | Bacillus subtilis | High activity | |

| 2-Phenylbenzoxazole Derivatives | Klebsiella pneumoniae | Moderate to high activity |

Table 2: Antifungal Activity of 2-Phenylbenzoxazole Analogs

| Compound Class | Test Organism | Activity (IC₅₀ in µg/mL) | Reference |

| 2-(Aryloxymethyl)benzoxazoles | Fusarium solani | 4.34 - 17.61 | [6] |

| 2-(Aryloxymethyl)benzoxazoles | Botrytis cinerea | 19.92 - 77.41 | [6] |

| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole | Candida spp. | Fungistatic activity | [7] |

| 2-Phenylbenzoxazole Derivatives | Aspergillus niger | Good activity | |

| 2-Phenylbenzoxazole Derivatives | Candida albicans | Good activity |

Table 3: Cytotoxic Activity of 2-Phenylbenzoxazole Analogs

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |

| 2-(Fluorosulfatophenyl)benzoxazoles | MCF-7 (Breast Carcinoma) | Significant cytotoxicity | [8][9] |

| 2-(Fluorosulfatophenyl)benzoxazoles | PC-3 (Prostate Adenocarcinoma) | Notable growth inhibition | [8] |

| 2-(Substituted phenyl)benzoxazoles | HepG2 (Hepatocellular Carcinoma) | 3.22 - 32.11 | [10] |

| 2-(Substituted phenyl)benzoxazoles | MCF-7 (Breast Carcinoma) | 4.05 - 32.53 | [10] |

| (5 or 6)-Amino-2-(substituted phenyl)benzoxazoles | HeLa (Cervical Cancer) | Cytotoxic | [11] |

Table 4: Enzyme Inhibitory Activity of Benzoxazole Analogs

| Compound Class | Target Enzyme | Activity (IC₅₀ or Kᵢ) | Reference |

| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) | IC₅₀: 12.62 nM (for most potent compound) | [12] |

| 2-Aryl-6-carboxamide benzoxazoles | Butyrylcholinesterase (BChE) | IC₅₀: 25.45 nM (for most potent compound) | [12] |

| 6-Methyl-2-phenylbenzoxazole derivatives | Mushroom Tyrosinase | IC₅₀: 0.51 µM (for 2,4-dihydroxyphenyl derivative) | [13] |

| Benzoxazole derivatives | VEGFR-2 | Potent inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for the key biological screening assays relevant to benzoxazole derivatives.

Antimicrobial Susceptibility Testing

a) Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

-

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum standardized to 0.5 McFarland

-

Stock solution of the test compound (e.g., in DMSO)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth with solvent)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

b) Agar Well Diffusion Method

This is a preliminary screening method to assess antimicrobial activity.[14]

-

Materials:

-

Sterile Petri dishes with Mueller-Hinton Agar (MHA)

-

Standardized microbial inoculum

-

Sterile cotton swabs

-

Sterile cork borer

-

Test compound solution, positive control, and solvent control

-

-

Procedure:

-

A lawn of the microbial culture is prepared by evenly streaking a standardized inoculum onto the surface of the MHA plate.

-

Wells are created in the agar using a sterile cork borer.

-

A fixed volume of the test compound solution, positive control, and solvent control are added to separate wells.

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition (clear zone around the well) is measured in millimeters. A larger zone indicates greater antimicrobial activity.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

96-well plates

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

-

Mandatory Visualizations

Experimental Workflow for Biological Screening

Caption: Workflow for the biological screening of novel benzoxazole derivatives.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies on some 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase, an essential bacterial enzyme.[1]

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

The preliminary biological screening of this compound, based on data from analogous compounds, suggests a high potential for this molecule to exhibit significant antimicrobial, antifungal, and cytotoxic activities. The provided experimental protocols offer a standardized approach for the systematic evaluation of these biological properties. Further investigation into its specific enzyme inhibitory activities and mechanism of action is warranted to fully elucidate its therapeutic potential. The structure-activity relationships of related benzoxazole derivatives indicate that the methyl and amine substitutions on the core structure of the title compound are likely to play a crucial role in its biological profile. This guide serves as a foundational resource for researchers to embark on the comprehensive biological evaluation of this and other novel benzoxazole derivatives.

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives [mdpi.com]

- 3. ijpbs.com [ijpbs.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. omicsonline.org [omicsonline.org]

Literature review of 6-methyl-benzooxazole derivatives

An In-depth Technical Guide to 6-Methyl-Benzooxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its presence in various natural products and synthetic molecules with significant biological activities.[1][2] The fusion of a benzene ring with an oxazole ring creates a stable structure that can be readily functionalized, allowing for the modulation of its pharmacological properties.[3][4] Derivatives of benzoxazole have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, making them a "privileged scaffold" in drug discovery.[5][6] This review focuses specifically on 6-methyl-benzooxazole derivatives, summarizing their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.

Synthesis of 6-Methyl-Benzooxazole Derivatives

The primary and most common method for synthesizing the 6-methyl-benzooxazole core involves the condensation reaction between 2-amino-5-methylphenol and a variety of carboxylic acids or their derivatives.[7][8] Variations of this method utilize different catalysts and reaction conditions to improve yields and purity.

A general synthetic pathway involves the reaction of an ortho-aminophenol with a carboxylic acid derivative, often catalyzed by an acid such as polyphosphoric acid (PPA), or through oxidative cyclization of phenolic Schiff bases.[5][9]

Experimental Protocols

General Procedure for Synthesis of 5- or 6-Methyl-2-phenyl-benzoxazoles: [7]

-

A mixture of 2-amino-4-methylphenol or 2-amino-5-methylphenol (10 mmol) and a substituted benzoic acid (10 mmol) is heated in the presence of polyphosphoric acid (PPA) at a high temperature (e.g., 150-200°C) for several hours.

-

The reaction mixture is cooled and then poured into ice water.

-

The resulting precipitate is filtered, washed with water, and then neutralized with a sodium bicarbonate solution.

-

The crude product is filtered, dried, and purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-(3-Arylureido)benzoxazole Derivatives: [5]

-

Oxidative Cyclization: An equimolar mixture of o-aminophenol and a substituted aldehyde is heated in a solvent like toluene with a catalyst (e.g., 10 mol% iodine) at 70°C to form the corresponding 2-aryl-benzoxazole intermediate.

-

Reduction: The intermediate (e.g., a nitro-substituted benzoxazole) is reduced to its amino derivative using a reducing agent like SnCl2 in a solvent such as ethyl acetate at room temperature.

-

Urea Formation: The resulting amine is reacted with various substituted aryl isocyanates in a solvent like tetrahydrofuran (THF) at room temperature for several hours to yield the final ureido-benzoxazole derivatives.

Biological Activities and Quantitative Data

Derivatives of 6-methyl-benzooxazole have been extensively studied for a range of pharmacological activities. The substitution pattern on the benzoxazole core, particularly at the 2-position, plays a crucial role in determining the specific biological effect and potency.[5]

Antimicrobial Activity

Many 6-methyl-benzooxazole derivatives exhibit a broad spectrum of antibacterial and antifungal activity.[7][8] Their efficacy is often compared to standard drugs like tetracycline, streptomycin, and oxiconazole.

Table 1: Antimicrobial Activity of 6-Methyl-2-phenyl-benzoxazole Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Reference |

|---|---|---|---|---|

| 4b | 12.5 | - | - | [7] |

| 4c | 12.5 | - | 12.5 | [7] |

| 5a | - | 25 | - | [7] |

| IVb | - | - | 6.25 | [8] |

| IVa-g, i-k, n | - | 25 | - | [8] |

Note: Lower MIC values indicate higher potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [10][11]

-

Culture Preparation: Bacterial and fungal strains are cultured in appropriate media (e.g., nutrient agar for bacteria, YEPD for fungi) at 37°C.

-

Compound Dilution: The synthesized compounds are dissolved in a solvent like DMSO and serially diluted in nutrient broth to achieve a range of concentrations.

-

Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 24 hours for bacteria, 48 hours for fungi).

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Certain benzoxazole derivatives have shown significant cytotoxic effects against various human cancer cell lines.[10][12] The activity is often evaluated by determining the half-maximal inhibitory concentration (IC50).

Table 2: Anticancer Activity of Benzoxazole Derivatives (IC50 in µM)

| Compound | HCT116 (Colon) | HepG2 (Liver) | Reference |

|---|---|---|---|

| 4 | 39.9 | - | [10] |

| 6 | 24.5 | - | [10] |

| 25 | - | - | [10] |

| 26 | 35.6 | - | [10] |

| 1d | >40 | 19.4 | [12] |

| 1f | 18.2 | 16.7 | [12] |

| 1g | 17.5 | 16.3 | [12] |

| 5-Fluorouracil (Standard) | 29.2 | - | [10] |

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity [12]

-

Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory and Antihypertensive Activities

The benzoxazole scaffold has also been explored for other therapeutic applications. Certain derivatives act as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.[5] Additionally, complex derivatives incorporating 6-benzoxazole have been designed as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension.[13] These compounds have shown the ability to decrease blood pressure in spontaneously hypertensive rats, with potency comparable to or greater than Losartan.[13]

Conclusion

The 6-methyl-benzooxazole framework is a versatile and highly valuable scaffold in the field of drug discovery. Through straightforward synthetic modifications, primarily at the 2-position, a wide array of derivatives with diverse and potent biological activities can be generated. The literature clearly demonstrates their potential as antimicrobial, anticancer, and anti-inflammatory agents. The quantitative data presented highlights that specific substitution patterns are key to enhancing potency against various biological targets. Future research should continue to explore novel substitutions and the hybridization of the 6-methyl-benzooxazole core with other pharmacophores to develop next-generation therapeutic agents with improved efficacy and safety profiles.

References

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jocpr.com [jocpr.com]

- 5. jocpr.com [jocpr.com]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Assay of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of the compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3][4][5] This document outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against a panel of pathogenic bacteria and fungi.[6][7][8][9] Additionally, a brief description of the disk diffusion method is included as a preliminary screening tool.[10][11][12][13][14] Adherence to these protocols will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of new antimicrobial candidates.

Principle of the Methods

Broth Microdilution Method: This quantitative method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.[15][16][17] The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a specified incubation period.[6][7][8][9]

Minimum Bactericidal Concentration (MBC): Following the MIC determination, the MBC is determined by subculturing the preparations from the wells that show no visible growth onto an agar medium.[18][19][20][21][22] The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[18][19][20]

Disk Diffusion Method: This qualitative or semi-quantitative method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism.[10][11][13] The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will appear around the disk.[11][13]

Experimental Protocols

Materials and Equipment

-

This compound (test compound)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for the test compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes, test tubes, and pipettes

-

Spectrophotometer

-

Incubator

-

Vortex mixer

-

Micropipettes and sterile tips

-

Microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microorganism Inoculum:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only broth.

-

Positive Control: A row with a standard antimicrobial agent.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[17]

-

Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Plating: Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading the MBC: The MBC is the lowest concentration of the test compound that results in no colony growth or a ≥99.9% reduction in the initial inoculum count.[20]

Protocol 3: Disk Diffusion Method (Screening)

-

Inoculum Preparation: Prepare a standardized microbial suspension as described for the MIC protocol.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of an MHA or SDA plate to create a lawn of bacteria.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar.

-

Incubation: Incubate the plates under the same conditions as for the MIC determination.

-

Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

The quantitative data obtained from the MIC and MBC assays should be summarized in a clear and structured table.

Table 1: MIC and MBC Values of this compound against various microorganisms (µg/mL)

| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Name) | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin | |||

| Escherichia coli | ATCC 25922 | Ciprofloxacin | |||

| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | |||

| Candida albicans | ATCC 90028 | Fluconazole | |||

| Aspergillus niger | ATCC 16404 | Fluconazole |

Visualization

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]